molecular formula C16H25NO3 B241081 N-(tert-butyl)-3-(4-ethoxy-3-methoxyphenyl)propanamide

N-(tert-butyl)-3-(4-ethoxy-3-methoxyphenyl)propanamide

Cat. No. B241081
M. Wt: 279.37 g/mol
InChI Key: ZPZNHNNYXSVQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-3-(4-ethoxy-3-methoxyphenyl)propanamide, also known as A-836,339, is a novel cannabinoid receptor agonist. It has been shown to have potential therapeutic applications in the treatment of pain, inflammation, and other conditions.

Mechanism Of Action

N-(tert-butyl)-3-(4-ethoxy-3-methoxyphenyl)propanamide acts as a selective agonist for the cannabinoid receptor CB2. This receptor is primarily expressed on immune cells and has been implicated in the regulation of inflammation and pain.

Biochemical And Physiological Effects

Activation of the CB2 receptor by N-(tert-butyl)-3-(4-ethoxy-3-methoxyphenyl)propanamide has been shown to reduce inflammation and pain in animal models. Additionally, it has been shown to have anxiolytic and antidepressant effects.

Advantages And Limitations For Lab Experiments

One advantage of using N-(tert-butyl)-3-(4-ethoxy-3-methoxyphenyl)propanamide in lab experiments is its selectivity for the CB2 receptor. This allows researchers to investigate the specific effects of CB2 activation without the confounding effects of CB1 activation. However, one limitation is that its effects may not translate directly to humans, as animal models may not accurately reflect human physiology.

Future Directions

There are several potential future directions for research on N-(tert-butyl)-3-(4-ethoxy-3-methoxyphenyl)propanamide. One area of interest is its potential use in the treatment of chronic pain and inflammation. Additionally, further investigation into its anxiolytic and antidepressant effects could lead to the development of new treatments for these conditions. Finally, research into the safety and efficacy of N-(tert-butyl)-3-(4-ethoxy-3-methoxyphenyl)propanamide in human clinical trials is needed to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(tert-butyl)-3-(4-ethoxy-3-methoxyphenyl)propanamide involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with tert-butylamine and 3-bromopropionyl chloride. The resulting product is then purified through column chromatography to yield the final compound.

Scientific Research Applications

N-(tert-butyl)-3-(4-ethoxy-3-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory effects in animal models. Additionally, it has been investigated for its potential use in the treatment of anxiety and depression.

properties

Product Name

N-(tert-butyl)-3-(4-ethoxy-3-methoxyphenyl)propanamide

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

N-tert-butyl-3-(4-ethoxy-3-methoxyphenyl)propanamide

InChI

InChI=1S/C16H25NO3/c1-6-20-13-9-7-12(11-14(13)19-5)8-10-15(18)17-16(2,3)4/h7,9,11H,6,8,10H2,1-5H3,(H,17,18)

InChI Key

ZPZNHNNYXSVQTG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)CCC(=O)NC(C)(C)C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)CCC(=O)NC(C)(C)C)OC

Origin of Product

United States

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